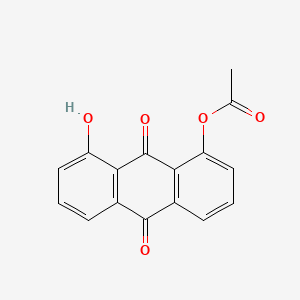
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dyes, pharmaceuticals, and catalysts. This compound is characterized by the presence of an acetyloxy group at the 1-position and a hydroxy group at the 8-position on the anthracenedione structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- typically involves the acetylation of 9,10-anthracenedione. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including 9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy-, can be achieved through several methods:
Oxidation of Anthracene: This method uses oxidizing agents like chromium (VI) to convert anthracene to anthraquinone.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3) to form anthraquinone.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The acetyloxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium (VI) compounds, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetic anhydride, sulfuric acid for acetylation; other reagents for different substitutions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the acetyloxy and hydroxy groups.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, which is crucial for its biological activities. It can also interact with DNA and proteins, leading to its potential anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione:
1-Amino-4-hydroxy-9,10-anthracenedione: A derivative with amino and hydroxy groups.
1,4-Dihydroxy-9,10-anthracenedione: Another derivative with two hydroxy groups.
Uniqueness
9,10-Anthracenedione, 1-(acetyloxy)-8-hydroxy- is unique due to the presence of both acetyloxy and hydroxy groups, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable for specific applications in dye synthesis and potential pharmaceutical development .
Propriétés
Numéro CAS |
43101-75-3 |
|---|---|
Formule moléculaire |
C16H10O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
(8-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C16H10O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)13-9(15(10)19)4-2-6-11(13)18/h2-7,18H,1H3 |
Clé InChI |
BSSOWGKQINNSBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


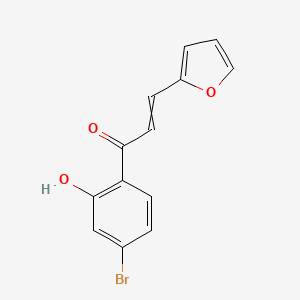
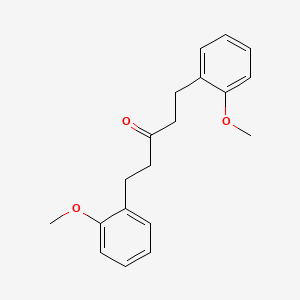
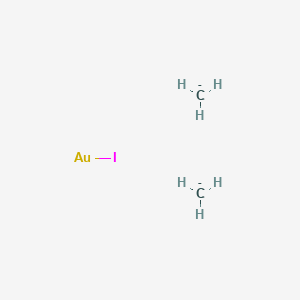
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)

![Hydron;[3-(hydroxymethyl)-1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonan-8-yl]methanol](/img/structure/B14656140.png)
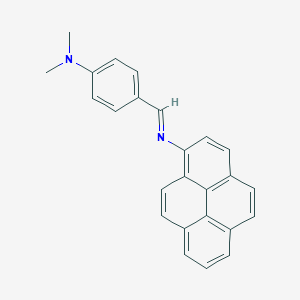

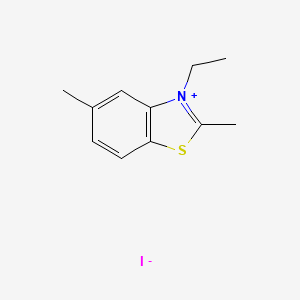
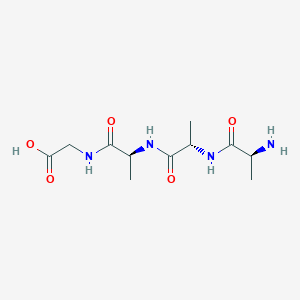
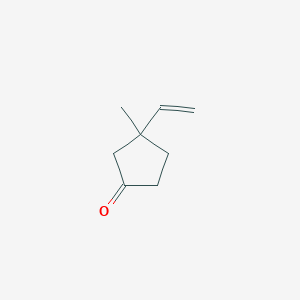
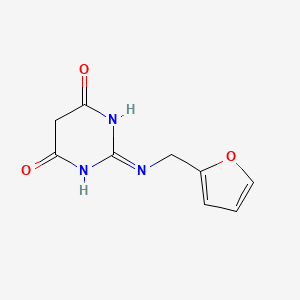
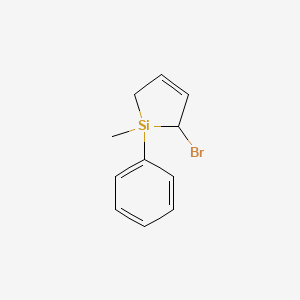
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
